(2-Fluorophenyl)(3-methylphenyl)methanone
Description
(2-Fluorophenyl)(3-methylphenyl)methanone is a diaryl ketone characterized by a carbonyl group bridging a 2-fluorophenyl and a 3-methylphenyl substituent. This compound belongs to the methanone family, which is widely studied for its structural versatility and applications in organic synthesis, pharmaceuticals, and material science. The electron-withdrawing fluorine atom at the ortho position and the methyl group at the meta position on the aromatic rings influence its electronic and steric properties, impacting reactivity and intermolecular interactions.
Properties
IUPAC Name |
(2-fluorophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMAAOHBRQPRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-methylphenyl)methanone typically involves the use of fluorinated benzene derivatives and tolyl-based reagents. One common method is the Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with m-tolyl magnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of (2-Fluorophenyl)(3-methylphenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluorophenyl)(3-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, fluorinated compounds like (2-Fluorophenyl)(3-methylphenyl)methanone are studied for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(3-methylphenyl)methanone involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. Additionally, the aromatic ketone structure allows for π-π interactions with aromatic residues in biological targets .
Comparison with Similar Compounds
Table 1: Physical and Spectral Properties of Selected Methanones
Key Observations :
- Fluorine Substituents: Bis(2-fluorophenyl)methanone (3r) exhibits a lower melting point (46–47°C) compared to non-fluorinated analogs, likely due to reduced crystallinity from steric and electronic effects .
- Heterocyclic Influence : The introduction of a thiazole ring in compound 8h increases molecular complexity and alters solubility, as evidenced by its higher melting point (77–79°C) and distinct MS fragmentation patterns .
Reactivity in Catalytic Hydrogenation
Table 2: Hydrogenation Performance of Diaryl Methanones
Key Observations :
- Steric Effects: The ortho-methyl group in (3-methylphenyl)phenylmethanone causes notable steric hindrance in liquid-phase hydrogenation, reducing alcohol yield compared to unsubstituted benzophenone. However, this effect diminishes in vapor-phase reactions due to reduced spatial constraints .
Table 3: Bioactivity and Functional Roles of Analogous Methanones
| Compound Name | Bioactivity/Application | Key Findings | Reference |
|---|---|---|---|
| (2-Fluorophenyl)(2-phenylthiazol-4-yl)methanone (8h) | Anticancer agent | Demonstrated cytotoxicity via tubulin inhibition; structural analogs show promise in oncology . | |
| 5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-ylmethanone | Synthetic cannabinoid | Identified in forensic analyses of designer drugs . | |
| (2,4,6-Trihydroxyphenyl)-[3'-methyl-2'-(3''-methylbut-2''-enyl)-6'-phenylcyclohex-3'-enyl]methanone | Antimutagenic agent | IC₅₀ = 12.7 µM against Trp-P-1; inhibits enzymatic activation of mutagens . |
Key Observations :
- Anticancer Potential: Thiazole-containing methanones (e.g., 8h) exhibit potent tubulin polymerization inhibition, a mechanism critical for anticancer activity .
- Structural Flexibility : Fluorine and methyl substituents enhance binding specificity in biological targets, as seen in both anticancer and antimutagenic compounds .
Biological Activity
(2-Fluorophenyl)(3-methylphenyl)methanone, also known as a substituted benzophenone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of (2-Fluorophenyl)(3-methylphenyl)methanone consists of a fluorinated phenyl group and a methyl-substituted phenyl group linked by a carbonyl (ketone) moiety. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for further study in drug development.
Anticancer Activity
Research indicates that (2-Fluorophenyl)(3-methylphenyl)methanone exhibits significant anticancer properties . For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The IC50 values for these compounds typically range from 10 to 33 nM, indicating potent activity against cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 9h | MCF-7 | 10 | Inhibition of tubulin polymerization |
| Compound 9q | MDA-MB-231 | 23 | Interaction at colchicine-binding site |
| (2-Fluorophenyl)(3-methylphenyl)methanone | Various Cancer Lines | TBD | TBD |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties . It is effective against several bacterial strains, with mechanisms involving the inhibition of bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV. This action leads to cell death in susceptible bacteria, highlighting its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of (2-Fluorophenyl)(3-methylphenyl)methanone are multifaceted:
- Anticancer Mechanism : The compound disrupts microtubule dynamics by binding to tubulin, which is crucial for cell division. This results in cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Mechanism : By inhibiting key bacterial enzymes involved in DNA replication, the compound effectively prevents bacterial growth and proliferation.
Pharmacokinetics
Pharmacokinetic studies reveal that compounds similar to (2-Fluorophenyl)(3-methylphenyl)methanone exhibit moderate to long elimination half-lives and significant volumes of distribution. This suggests favorable absorption and distribution characteristics for potential therapeutic use.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Breast Cancer Treatment : A study evaluated the effects of a series of benzophenone derivatives on MCF-7 cells, showing that specific modifications to the structure enhanced antiproliferative activity significantly.
- Bacterial Infections : Another research effort focused on the antimicrobial effects of fluorinated benzophenones against resistant bacterial strains, demonstrating promising results that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
